methyl (NE)-N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide
Description
Methyl (NE)-N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide, also known as methyl aminomethanimidothioate hydroiodide, is a chemical compound with the molecular formula C2H7IN2S and a molecular weight of 218.06 g/mol . This compound is characterized by its solid, sticky yellow appearance and has a melting point of 82°C .
Properties
IUPAC Name |
methyl (NE)-N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3S.HI/c1-5(9(2)3)8-6(7)10-4;/h7H,1-4H3;1H/b7-6?,8-5+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLVHRNZRLZXPN-OIMORVGISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(=N)SC)N(C)C.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C(=N)SC)/N(C)C.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (NE)-N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide typically involves the reaction of methyl isothiourea with hydroiodic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise monitoring of reaction parameters to maintain consistency and yield. The use of automated systems for temperature and pH control is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (NE)-N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines .
Scientific Research Applications
Methyl (NE)-N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Mechanism of Action
The mechanism of action of methyl (NE)-N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide involves its interaction with biological molecules. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. The molecular targets and pathways involved include enzymes critical for microbial growth and survival, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- Methyl isothiourea hydroiodide
- S-methylisothiourea hydroiodide
- 2-methylisothiourea hydroiodide
Uniqueness
Methyl (NE)-N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
